3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride
Description
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is a substituted piperidinone derivative characterized by a six-membered piperidine ring with acetyl, methyl, and methylamino substituents. The compound’s structural complexity arises from its acetylated ketone group at position 3, methyl groups at positions 1 and 6, and a methylamino moiety at position 2. Piperidinone derivatives are often studied for their roles in central nervous system (CNS) modulation or enzyme inhibition due to their structural resemblance to bioactive alkaloids .
Properties
CAS No. |
84912-06-1 |
|---|---|
Molecular Formula |
C10H18N2O2.ClH C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
3-acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-6-5-8(11-3)9(7(2)13)10(14)12(6)4;/h6,8-9,11H,5H2,1-4H3;1H |
InChI Key |
RISJCEZXYVJVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)N1C)C(=O)C)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, using reagents such as acetic anhydride or acetyl chloride.
Methylation: The methyl groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinone derivatives.
Scientific Research Applications
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, or neurotransmission.
Comparison with Similar Compounds
Structural Analogues
2.1.1 (S)-3-Amino-1-methylpiperidin-2-one Hydrochloride
- Molecular Formula : C₆H₁₃ClN₂O
- Key Features: Lacks the acetyl group at position 3 and the 6-methyl group present in the target compound. The amino group at position 3 may enhance solubility but reduce metabolic stability compared to the acetylated derivative .
- Therapeutic Use: Not explicitly stated, but piperidinone derivatives often serve as intermediates in synthesizing neuromodulators.
Desmethylcitalopram Hydrochloride
- Molecular Formula : C₂₀H₂₂ClFN₂O
- Key Features: Contains a fluorophenyl and isobenzofuran group, differing significantly in core structure. However, both compounds share a methylamino propyl chain, which is critical for serotonin reuptake inhibition in antidepressants .
- Therapeutic Use : Antidepressant (SSRI).
Alfuzosin Hydrochloride
- Molecular Formula : C₁₉H₂₇ClN₅O₄
- Key Features: Quinazolinyl and tetrahydrofuranamide groups dominate its structure. The methylamino propyl chain aligns with the target compound’s substituent, but Alfuzosin’s larger heterocyclic system targets α₁-adrenergic receptors for benign prostatic hyperplasia (BPH) treatment .
Functional Group Analysis
- Acetyl Group: Present only in the target compound, this group may enhance lipophilicity and blood-brain barrier penetration compared to amino or hydroxyl groups in analogues like (S)-3-Amino-1-methylpiperidin-2-one .
- Methylamino Group: A common feature in Desmethylcitalopram and Alfuzosin, this group facilitates receptor binding via hydrogen bonding or ionic interactions .
Physicochemical Properties
| Compound Name | Molecular Weight | Key Substituents | Solubility (Predicted) | Therapeutic Use |
|---|---|---|---|---|
| Target Compound | ~280.8 g/mol* | 3-Acetyl, 1,6-dimethyl, 4-methylamino | Moderate (hydrochloride salt) | Not specified |
| (S)-3-Amino-1-methylpiperidin-2-one HCl | 164.6 g/mol | 3-Amino, 1-methyl | High (polar groups) | Intermediate synthesis |
| Desmethylcitalopram HCl | 360.9 g/mol | Fluorophenyl, isobenzofuran | Low (lipophilic core) | Antidepressant |
| Alfuzosin HCl | 425.9 g/mol | Quinazolinyl, tetrahydrofuranamide | Moderate | BPH treatment |
*Calculated based on assumed molecular formula (C₁₁H₂₁ClN₂O₂).
Research Findings and Mechanistic Insights
- Methylamino Propyl Chain: Shared with Alfuzosin and Desmethylcitalopram, this group is critical for receptor engagement. In Alfuzosin, it aids α₁-adrenergic receptor antagonism, while in Desmethylcitalopram, it supports serotonin transporter binding .
- Acetyl vs.
- Piperidinone Core: Unlike Pazopanib Hydrochloride’s indazole-pyrimidine system (), the piperidinone ring lacks aromaticity, likely altering target specificity (e.g., kinase inhibition vs. CNS targets).
Biological Activity
3-Acetyl-1,6-dimethyl-4-(methylamino)piperidin-2-one monohydrochloride is a synthetic compound with potential applications in pharmacology due to its biological activity. This article explores the compound's mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine core with acetyl and methylamino substituents. Its chemical structure can be represented as follows:
Mechanisms of Biological Activity
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in prostaglandin synthesis, particularly microsomal prostaglandin E synthase-1 (mPGES-1). A study reported an IC50 value of 7 nM for this inhibition, indicating potent activity against PGE2 synthesis in human whole blood assays .
- Selective Activity : The compound demonstrated selectivity by not inhibiting cyclooxygenase enzymes (COX-1 and COX-2) at concentrations up to 30 μM, suggesting a targeted approach in reducing inflammatory mediators without affecting other pathways .
- Bioavailability : In pharmacokinetic studies conducted on canine models, the compound exhibited favorable bioavailability (74%) and clearance rates, which are crucial for its therapeutic potential .
Table 1: Biological Activity Summary
Case Studies
- Prostaglandin Inhibition : In a controlled study, the administration of this compound significantly reduced PGE2 levels in ex vivo human blood samples. This reduction was linked to decreased inflammatory responses in clinical settings .
- Squalene Synthase Activity : Another study highlighted the compound's ability to inhibit squalene synthase across various species, including rats and monkeys, with IC50 values ranging from 45 nM to 170 nM. This inhibition is associated with reduced cholesterol biosynthesis, which may have implications for treating hyperlipidemia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
